![molecular formula C16H16BrNO3 B7054308 5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7054308.png)
5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran ring, a bromine atom, and a unique chiral cyclopentene moiety. It is used in a variety of scientific and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally starts with commercially available benzofuran and brominated precursors.
Step-by-Step Synthesis
Halogenation: : The bromine atom is introduced onto the benzofuran ring through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under acidic or radical conditions.
Formation of Carboxamide: : This involves the reaction of the brominated intermediate with an appropriate amine and carboxylic acid derivative under dehydrating conditions, often using coupling reagents like EDCI or DCC.
Chiral Cyclopentene Introduction: : Utilizing asymmetric synthesis or chiral catalysts to introduce the hydroxymethyl cyclopentene moiety to the structure.
Industrial Production Methods
Large-scale production follows the same synthetic route but utilizes optimized conditions for high yield and purity. Continuous flow reactors or batch processing may be used for scalability. Catalysts and reagents are selected for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like Jones reagent.
Reduction: : The bromine atom can be reduced to a hydrogen atom through catalytic hydrogenation.
Substitution: : The bromine atom can be replaced with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Chromium trioxide or potassium permanganate under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Sodium amide in liquid ammonia or other nucleophilic catalysts in a polar solvent.
Major Products Formed
Oxidation: : 5-carboxyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide.
Reduction: : 5-H-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide.
Substitution: : Varies based on the nucleophile used but maintains the core benzofuran structure.
Scientific Research Applications
Chemistry: : As a precursor for complex organic synthesis and in studying reaction mechanisms.
Biology: : Inhibitor studies and exploring biological pathways.
Medicine: : Potential pharmacological activities due to its unique structure, possibly as an anti-inflammatory or anticancer agent.
Industry: : As an intermediate in the synthesis of dyes, polymers, and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl group may form hydrogen bonds, and the bromine atom could participate in halogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide: : Similar but with a chlorine atom.
5-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide: : Similar but with a fluorine atom.
Uniqueness
The presence of the bromine atom significantly alters the compound's reactivity and binding interactions, making it unique compared to its chloro and fluoro counterparts. The chiral cyclopentene moiety adds additional specificity in interactions.
Conclusion
5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide is a versatile compound with unique chemical and biological properties. It holds significant promise for various scientific and industrial applications, distinguished by its bromine atom and chiral structure.
Properties
IUPAC Name |
5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-9-13-7-11(17)3-5-14(13)21-15(9)16(20)18-12-4-2-10(6-12)8-19/h2-5,7,10,12,19H,6,8H2,1H3,(H,18,20)/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUSPKOWRPYOLB-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3CC(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N[C@H]3C[C@H](C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide](/img/structure/B7054227.png)
![1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine](/img/structure/B7054233.png)
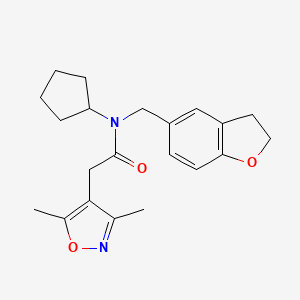
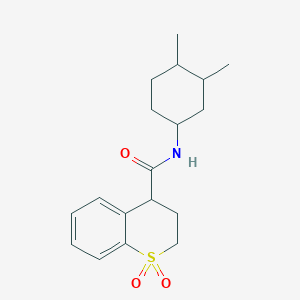
![[(2S)-1-[5-(dimethylsulfamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-oxopropan-2-yl]urea](/img/structure/B7054257.png)
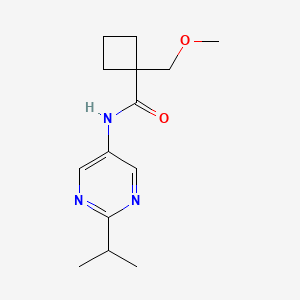
![2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7054271.png)
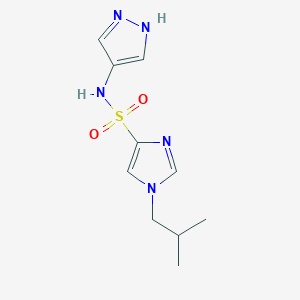
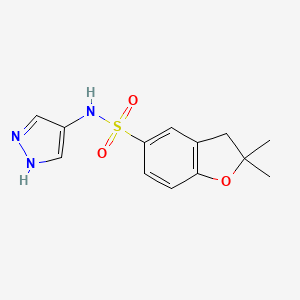
![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-2-(2-ethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7054286.png)
![5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7054296.png)
![2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid](/img/structure/B7054306.png)
![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide](/img/structure/B7054332.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide](/img/structure/B7054338.png)
